molecular formula C12H12FNO4S B1304079 Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate CAS No. 849035-86-5

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate

Cat. No.: B1304079
CAS No.: 849035-86-5
M. Wt: 285.29 g/mol
InChI Key: BPJOSZUWFHFTFE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate is systematically identified by its IUPAC name, which reflects its molecular structure. The compound consists of an indole ring system substituted with three functional groups: a fluorine atom at position 5, a methylsulfonyl group at position 7, and an ethyl ester at position 2. The numbering follows the established IUPAC rules for fused bicyclic systems, prioritizing the indole nitrogen (position 1) and the ester group (position 2).

Key Structural Features :

  • Indole Core : A bicyclic aromatic system with a six-membered benzene ring fused to a five-membered pyrrole ring.
  • Substituents :
    • 5-Fluoro : Electron-withdrawing fluorine atom at position 5 of the benzene ring.
    • 7-Methylsulfonyl : A methylsulfonyl (-SO₂CH₃) group at position 7 of the pyrrole ring.
    • 2-Carboxylate Ester : An ethyl ester (-COOCH₂CH₃) at position 2 of the indole nitrogen.

Molecular Formula and Properties :

Property Value Source
Molecular Formula C₁₂H₁₂FNO₄S
Molecular Weight 285.29 g/mol
CAS Registry Number 849035-86-5
SMILES Notation CCOC(=O)C1=CC2=CC(=CC(=C2N1)F)S(=O)(=O)C
InChI Key BPJOSZUWFHFTFE-UHFFFAOYSA-N

The IUPAC name ensures unambiguous identification, distinguishing it from positional isomers such as ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: 849035-83-2).

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is determined by its rigid indole core and substituent orientations. The indole ring adopts a planar structure due to aromatic stabilization, with the pyrrole nitrogen contributing to conjugation.

Electronic and Steric Effects :

  • Fluorine (C5) : The fluorine atom is positioned para to the pyrrole ring, exerting an electron-withdrawing inductive effect that modulates the electronic properties of the benzene ring.
  • Methylsulfonyl (C7) : This bulky, electron-withdrawing group occupies a meta position relative to the indole nitrogen, influencing steric interactions and potential hydrogen-bonding patterns.
  • Ethyl Ester (C2) : The ester group is oriented ortho to the nitrogen, enabling rotational flexibility around the ester carbonyl while maintaining coplanarity with the indole ring.

Conformational Flexibility :

  • Ester Rotamers : The ethyl ester group can adopt two primary conformations due to rotation about the C-O bond, though steric hindrance from the methylsulfonyl group may restrict free rotation.
  • Pyrrole Ring : The indole nitrogen’s lone pair participates in resonance, limiting out-of-plane bending and stabilizing the planar conformation.

Crystallographic Studies and Hydrogen-Bonding Patterns

While crystallographic data for this compound is not directly reported in the literature, insights can be drawn from structurally related indole derivatives. For example, ethyl 1H-indole-2-carboxylate crystallizes as hydrogen-bonded dimers, with O-H-N interactions between the indole nitrogen and the ester carbonyl oxygen.

Predicted Hydrogen-Bonding :

Donor Acceptor Bond Length (Å)
Indole N-H (N1) Ester O (O2) ~2.8–3.0
Methylsulfonyl S=O Adjacent Molecule ~2.5–3.0

In the target compound, the methylsulfonyl group may participate in intermolecular hydrogen bonds with oxygen or nitrogen atoms in adjacent molecules, though the fluorine atom’s electronegativity could limit such interactions.

Packing Motifs :

  • Herringbone Patterns : Common in indole derivatives, where molecules stack in a zigzag arrangement to maximize aromatic interactions.
  • Solvent Inclusion : Ethanol or other polar solvents may occupy lattice voids, stabilizing the crystal lattice via dipole interactions.

Comparative Analysis with Structural Analogues

The chemical behavior and properties of this compound are influenced by its substituents. Below is a comparison with key analogues:

Compound Molecular Formula Key Substituents Properties/Reactivity
Target Compound C₁₂H₁₂FNO₄S 5-F, 7-SO₂CH₃, 2-COOEt High electrophilicity, H-bond donor
Ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate C₁₂H₁₂FNO₄S 7-F, 5-SO₂CH₃, 2-COOEt Reduced steric hindrance at C5
5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid C₁₀H₈FNO₄S 5-F, 7-SO₂CH₃, 2-COOH Enhanced solubility, acidic proton
Ethyl 5-ethyl-1H-indole-2-carboxylate C₁₃H₁₅NO₂ 5-Et, 2-COOEt Aliphatic substituent, lower polarity

Electronic Effects :

  • Fluorine vs. Hydrogen : The fluorine atom at C5 increases the electron-deficient character of the benzene ring, enhancing electrophilic substitution reactivity compared to hydrogen-substituted analogues.
  • Methylsulfonyl vs. Hydrogen : The electron-withdrawing methylsulfonyl group at C7 further stabilizes the indole ring’s π-system, potentially altering redox properties.

Steric Considerations :

  • 7-Methylsulfonyl : The bulky methylsulfonyl group restricts access to the C7 position, directing electrophilic substitution to less hindered sites (e.g., C3 or C4).
  • Ethyl Ester : The ester group’s steric bulk may influence regioselectivity in nucleophilic reactions.

Synthetic Utility :

  • Ester Hydrolysis : Hydrolysis of the ethyl ester yields 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid, a precursor for amide or peptide coupling.
  • Cross-Coupling Reactions : The fluorine atom’s ortho/para-directing effects may enable functionalization at C4 or C6 via metal-catalyzed reactions.

Properties

IUPAC Name

ethyl 5-fluoro-7-methylsulfonyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO4S/c1-3-18-12(15)9-5-7-4-8(13)6-10(11(7)14-9)19(2,16)17/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJOSZUWFHFTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382244
Record name Ethyl 5-fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-86-5
Record name Ethyl 5-fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hemetsberger–Knittel Indole Synthesis and Knoevenagel Condensation

A prominent method involves the Hemetsberger–Knittel reaction, which synthesizes indole-2-carboxylates through the following steps:

This method allows regioselective formation of 5-fluoro and 7-substituted indole derivatives, with optimization of reaction temperature, stoichiometry, and concentration critical for yield and selectivity.

Acylation and Functional Group Transformations

Following indole formation, acylation or alkylation steps introduce or modify substituents:

  • Acylation of ethyl 5-chloro-1H-indole-2-carboxylate with appropriate acyl chlorides under anhydrous conditions using aluminum chloride as a Lewis acid catalyst.
  • Conversion of chloro substituents to methylsulfonyl groups via nucleophilic substitution followed by oxidation.
  • Hydrolysis and re-esterification steps to maintain or adjust the ester group at the 2-position.

These steps are typically conducted under inert atmosphere with careful temperature control and monitored by thin-layer chromatography (TLC) to ensure reaction completion.

Polyphosphoric Acid-Mediated Cyclization

An alternative approach involves the use of polyphosphoric acid (PPA) as a cyclization catalyst:

  • Condensation of substituted phenylhydrazines with ethyl pyruvate derivatives to form hydrazones.
  • Cyclization of hydrazones in PPA at elevated temperatures (85–115 °C) to form indole-2-carboxylate esters.
  • Subsequent hydrolysis and acidification steps to isolate the target compound.

This method is noted for its industrial applicability due to relatively simple operation and good yields, as demonstrated in the preparation of related indole carboxylates.

Purification and Characterization

  • Crude products are often subjected to charcoal treatment in ethyl acetate to remove colored impurities.
  • Filtration over hyflo/silica gel and slow cooling with stirring overnight promotes crystallization.
  • Final purification is achieved by flash chromatography using gradients of ethyl acetate in hexane.
  • Product identity and purity are confirmed by spectroscopic methods and melting point analysis.

Comparative Data Table of Preparation Parameters

Step Conditions/Materials Temperature (°C) Time Yield (%) Notes
Knoevenagel condensation Methyl 2-azidoacetate + substituted benzaldehyde 20–60 20–60 min High Stoichiometry critical for regioselectivity
Thermolysis of azide intermediate Concentrated solution, controlled heating 105–115 30–40 min Moderate Cyclization step for indole ring formation
Acylation with acyl chloride Anhydrous 1,2-dichloroethane, AlCl3 catalyst Reflux (~80) 2–3 h Good Monitored by TLC, inert atmosphere
Polyphosphoric acid cyclization PPA in toluene solvent 85–115 20–60 min 65–75 Industrially scalable, simple operation
Hydrolysis and acidification NaOH aqueous, then HCl acidification Room temp 4–12 h 80–90 Final isolation of carboxylic acid derivative

Research Findings and Optimization Notes

  • The regioselectivity of substitution at the 5- and 7-positions is influenced by the choice of benzaldehyde substituents and reaction conditions during the Knoevenagel condensation and thermolysis steps.
  • Use of anhydrous conditions and inert atmosphere during acylation prevents side reactions and improves yield.
  • Polyphosphoric acid-mediated cyclization offers a robust method for indole ring formation with good reproducibility and scalability, suitable for industrial synthesis.
  • Charcoal treatment and silica gel filtration are effective in removing impurities and improving product crystallinity and purity.
  • Reaction monitoring by TLC and adjustment of solvent polarity during chromatography are essential for isolating pure target compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methylsulfonyl group.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include substituted indoles with various functional groups.

Scientific Research Applications

Pharmaceutical Development

Anti-Cancer Properties
Research indicates that Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate exhibits notable anti-cancer properties. It has been studied for its ability to inhibit specific enzymes involved in cancerous pathways, suggesting potential as an anti-cancer agent. In vitro assays have demonstrated its efficacy in modulating enzyme activities related to cancer proliferation.

Biochemical Pathway Inhibition
The compound has also shown promise as an inhibitor in various biochemical pathways. Its interactions with cellular receptors indicate a role in signaling pathways that could be leveraged for therapeutic benefits in treating diseases .

Chemical Research Applications

Synthetic Routes
Several synthetic methods have been developed for the preparation of this compound, allowing for modifications that optimize yield and purity. These methods are crucial for facilitating research and development efforts in laboratories focused on drug discovery.

Case Studies

Recent studies have highlighted the compound's potential in specific therapeutic contexts. For instance, one study explored its role as an integrase inhibitor, demonstrating significant inhibition of HIV replication through its interaction with viral DNA . This underscores the compound's versatility beyond oncology.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its ability to form hydrogen bonds, while the sulfonyl group increases its solubility and stability. These properties enable the compound to effectively interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-fluoro-1H-indole-2-carboxylate (Compound 6 in )

  • Structure : Lacks the methylsulfonyl group at position 7.
  • Molecular Weight : 207.21 g/mol (vs. 285.30 g/mol for the target compound).
  • Synthetic Utility : Serves as a precursor for carboxamide derivatives via nucleophilic acyl substitution with amines (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) .
  • Key Differences :
    • The absence of the methylsulfonyl group reduces steric hindrance and electron-withdrawing effects, making it more reactive toward electrophilic substitutions.
    • Lower molecular weight and hydrophobicity compared to the target compound.

5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole (7c in )

  • Structure : Contains a sulfonyl group at position 1 (N-protected) instead of position 7.
  • Molecular Weight: 303.35 g/mol (C₁₅H₁₂FNO₂S).
  • Synthesis : Prepared via N-sulfonylation of 5-fluoroindole using p-toluenesulfonyl chloride .
  • The 4-methylphenyl group introduces additional steric bulk compared to the methyl group in the target compound.

Ethyl 3-acyl-5-chloro-1H-indole-2-carboxylates (7a–7f in )

  • Structure : Chloro substituent at position 5 and acyl groups at position 3.
  • Molecular Weight : Varies by acyl group (e.g., acetyl: 265.71 g/mol).
  • Synthesis : Prepared via Friedel-Crafts acylation of ethyl 5-chloroindole-2-carboxylate .
  • Key Differences :
    • Chlorine (less electronegative than fluorine) and acyl groups modify the electron density profile.
    • Acyl groups at position 3 may sterically hinder reactions at adjacent positions, unlike the 7-sulfonyl group in the target compound.

Ethyl 5-methoxyindole-2-carboxylate ()

  • Structure : Methoxy group at position 5 instead of fluoro and lacks a sulfonyl group.
  • Molecular Weight: 219.23 g/mol (C₁₂H₁₃NO₃).
  • Key Differences: Methoxy is an electron-donating group, contrasting with the electron-withdrawing fluoro and methylsulfonyl in the target compound. Higher solubility in non-polar solvents due to reduced polarity.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate 5-F, 7-SO₂Me, 2-CO₂Et 285.30 Sulfonyl, fluoro, ester
Ethyl 5-fluoro-1H-indole-2-carboxylate 5-F, 2-CO₂Et 207.21 Fluoro, ester
5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole 5-F, 1-SO₂(4-MePh) 303.35 Aryl sulfonyl, fluoro
Ethyl 3-acetyl-5-chloro-1H-indole-2-carboxylate 5-Cl, 3-Ac, 2-CO₂Et 265.71 Chloro, acyl, ester
Ethyl 5-methoxyindole-2-carboxylate 5-OMe, 2-CO₂Et 219.23 Methoxy, ester

Key Research Findings and Implications

  • Electronic Effects : The methylsulfonyl group at position 7 in the target compound significantly withdraws electron density, making the indole ring less reactive toward electrophilic attack compared to compounds with electron-donating groups (e.g., methoxy) .
  • Biological Relevance: Indole-2-carboxylates are often intermediates in drug discovery.
  • Synthetic Challenges : Introducing sulfonyl groups at position 7 requires precise control to avoid over-sulfonation or side reactions, as seen in the N-sulfonylation methods of .

Biological Activity

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate is a fluorinated indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C12H12FNO4SC_{12}H_{12}FNO_4S and a molecular weight of approximately 285.29 g/mol, exhibits significant potential as an anti-cancer agent and an inhibitor in various biochemical pathways.

Chemical Structure and Properties

The structure of this compound includes an indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The unique features of this compound include:

  • Fluorine atom at the 5-position : Enhances lipophilicity and biological activity.
  • Methylsulfonyl group at the 7-position : Increases solubility and stability.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorine atom enhances its ability to form hydrogen bonds, while the sulfonyl group contributes to its solubility and stability, facilitating interactions with enzymes or receptors. This compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic benefits in various disease models.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • In vitro studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia models. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) were reported at concentrations ranging from 10–30 µM, indicating potent activity against specific cancer types .
  • Mechanistic studies : Research indicates that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies reported minimum inhibitory concentrations (MIC) ranging from 93.7–46.9 µg/mL against multi-drug resistant bacteria, suggesting its potential as an antibacterial agent .
  • Fungal Activity : The compound exhibited antifungal activity with MIC values between 7.8 to 5.8 µg/mL, highlighting its broad-spectrum antimicrobial efficacy .

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds to understand its unique properties:

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-chloro-7-(methylsulfonyl)-1H-indole-2-carboxylateChlorine instead of fluorineDifferent halogen may affect reactivity
Ethyl 5-bromo-7-(methylsulfonyl)-1H-indole-2-carboxylateBromine instead of fluorineIncreased lipophilicity due to bromine
Mthis compoundMethyl group instead of ethylAltered solubility and bioavailability

The combination of fluorine and the methylsulfonyl group in this compound enhances its biological activity compared to these similar compounds, making it a valuable candidate for further research and development.

Case Studies and Research Findings

Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound:

  • Study on Apoptosis Induction : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers in cancer cells, confirming its role in inducing programmed cell death .
  • Inhibition of Enzyme Activity : Another study highlighted its ability to inhibit specific metabolic enzymes, which could be beneficial in managing metabolic disorders alongside cancer therapy .
  • Synergistic Effects : Preliminary data suggest that combining this compound with existing chemotherapy agents may enhance therapeutic efficacy while reducing side effects, warranting further investigation into combination therapies .

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT or HSQC to distinguish fluorine coupling patterns (e.g., 5-fluoro substitution) and methylsulfonyl group signals .
    • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • Crystallography :
    • X-ray Diffraction : Grow single crystals via slow evaporation (e.g., methanol/water). Use SHELX software for structure refinement, leveraging hydrogen-bonding patterns (e.g., N–H···O interactions) to resolve molecular packing .
    • Thermal Analysis (DSC/TGA) : Determine melting points and thermal stability .

How can contradictions in crystallographic data be resolved during structural refinement of this compound?

Advanced Research Question
Data contradictions (e.g., disordered solvent molecules or twinning) require:

Software Tools : Use SHELXL for iterative refinement, applying restraints for bond lengths/angles and testing alternative space groups .

Validation Metrics : Check R-factors, electron density maps (e.g., residual peaks < 0.5 eÅ⁻³), and the Fit parameter in Olex2 .

Comparative Analysis : Cross-reference with analogous structures (e.g., methyl 5-halo-indole-2-carboxylates ) to identify common packing motifs.

What role does the methylsulfonyl group play in modulating the biological activity or chemical reactivity of this compound?

Advanced Research Question

  • Reactivity : The electron-withdrawing methylsulfonyl group enhances electrophilic substitution at adjacent positions and stabilizes intermediates in nucleophilic reactions .
  • Biological Activity : Compare with analogs lacking the sulfonyl group via enzymatic assays (e.g., kinase inhibition). The sulfonyl group may improve binding affinity to hydrophobic pockets in target proteins .
  • SAR Studies : Synthesize derivatives with varying sulfonyl substituents and evaluate cytotoxicity or antimicrobial activity .

How can computational methods predict the interactions of this compound with biological targets?

Advanced Research Question

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions. Focus on fluorine’s electronegativity and sulfonyl group’s hydrogen-bonding potential .

QSAR Modeling : Train models with descriptors like logP, polar surface area, and electrostatic potential to predict bioactivity .

MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to identify key residues for mutagenesis studies .

What strategies are effective for resolving low yields in the sulfonation step during synthesis?

Advanced Research Question

Reagent Selection : Use methanesulfonyl chloride with a Lewis acid catalyst (e.g., AlCl₃) to enhance electrophilicity .

Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve sulfonyl group incorporation .

Kinetic Control : Monitor reaction progress at lower temperatures (0–25°C) to avoid decomposition.

How does the fluorine substituent influence the electronic properties and stability of the indole ring?

Basic Research Question

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature reduces electron density at positions 4 and 6, directing electrophiles to meta/para positions.
  • Stability : Enhances resistance to oxidative degradation, verified via accelerated stability studies (40°C/75% RH for 6 months) .
  • Spectroscopic Impact : ¹⁹F NMR can quantify fluorine’s electronic environment (δ ≈ -120 ppm for 5-fluoro substitution) .

What are the challenges in recrystallizing this compound, and how can they be addressed?

Advanced Research Question

  • Solvent Selection : Test binary mixtures (e.g., DMF/acetic acid or ethyl acetate/hexane) to balance solubility and polarity.
  • Crystallization Additives : Use seed crystals or surfactants to induce nucleation.
  • Polymorphism Screening : Perform slurry experiments with 10+ solvents to identify stable polymorphs .

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